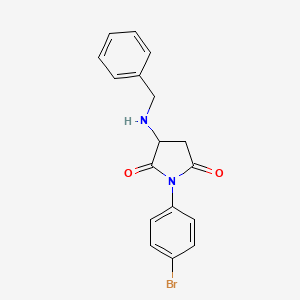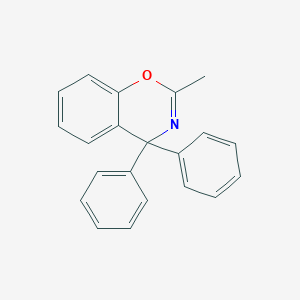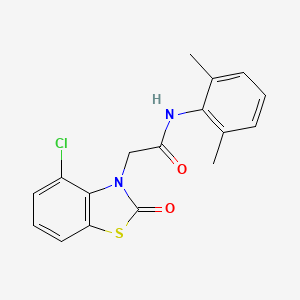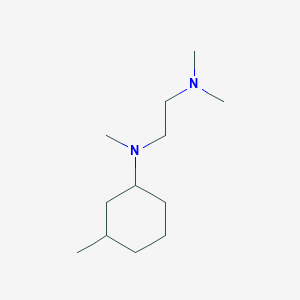
3-(benzylamino)-1-(4-bromophenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylamino)-1-(4-bromophenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the family of pyrrolidinedione derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Mechanism of Action
The mechanism of action of 3-(benzylamino)-1-(4-bromophenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and increasing its concentration in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit acetylcholinesterase, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to exhibit anti-inflammatory activity and reduce oxidative stress in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(benzylamino)-1-(4-bromophenyl)-2,5-pyrrolidinedione is its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Additionally, it exhibits anti-inflammatory activity and reduces oxidative stress, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical settings.
Future Directions
There are several future directions for research on 3-(benzylamino)-1-(4-bromophenyl)-2,5-pyrrolidinedione. One area of interest is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as drug discovery and organic synthesis. Furthermore, more research is needed to evaluate the potential toxicity of this compound and its safety for use in clinical settings.
Synthesis Methods
The synthesis of 3-(benzylamino)-1-(4-bromophenyl)-2,5-pyrrolidinedione can be achieved through a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with glycine to form 4-bromo-N-(formylmethyl)benzamide. This intermediate is then reacted with pyrrolidine-2,5-dione in the presence of sodium hydride to obtain the final product, this compound.
Scientific Research Applications
3-(benzylamino)-1-(4-bromophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
properties
IUPAC Name |
3-(benzylamino)-1-(4-bromophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-13-6-8-14(9-7-13)20-16(21)10-15(17(20)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHHEUFUUNGUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5067569.png)

![3-(2-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5067573.png)
![4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine](/img/structure/B5067578.png)


![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5067610.png)

![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5067637.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5067660.png)
![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5067668.png)
![3-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5067672.png)
![4-[(3-fluorobenzyl)oxy]benzonitrile](/img/structure/B5067674.png)
![4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5067677.png)